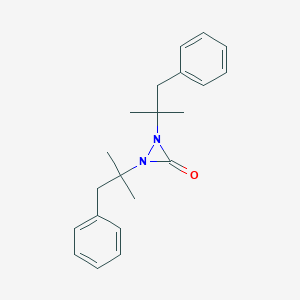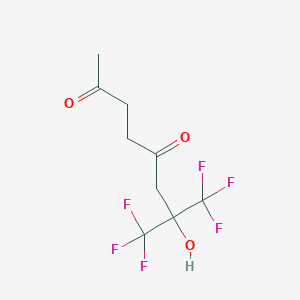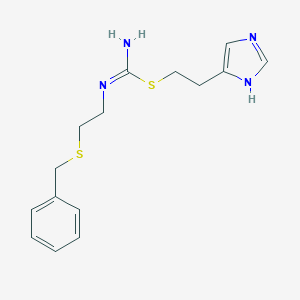
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is a chemical compound that has gained significant attention in scientific research. It is a carbamate derivative that is synthesized using a specific method. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential use as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a pesticide. In industry, it has been studied for its potential as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It may also work by disrupting the cell membrane or cell wall of these organisms.
Efectos Bioquímicos Y Fisiológicos
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In fungi and bacteria, it has been shown to inhibit the synthesis of specific proteins or enzymes that are essential for their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well-established. However, there are also some limitations. It may not be effective against all types of cancer cells, fungi, or bacteria, and its toxicity and side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand its toxicity and side effects, as well as its potential environmental impact as a pesticide.
Métodos De Síntesis
The synthesis of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate involves the reaction between 2-(1H-imidazol-5-yl)ethanamine and 2-benzylsulfanyl ethyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions. The product is then purified using various methods, including recrystallization and column chromatography. This synthesis method is well-established and has been used in various scientific studies.
Propiedades
Número CAS |
102203-16-7 |
|---|---|
Nombre del producto |
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
Fórmula molecular |
C15H20N4S2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
InChI |
InChI=1S/C15H20N4S2/c16-15(21-8-6-14-10-17-12-19-14)18-7-9-20-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,16,18)(H,17,19) |
Clave InChI |
OXBAATOLXHSMGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2 |
SMILES canónico |
C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



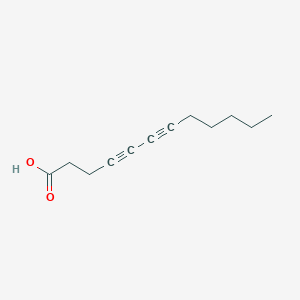
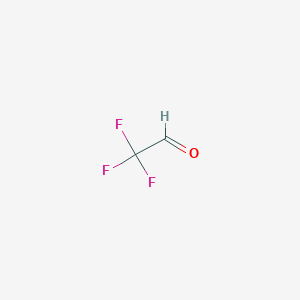
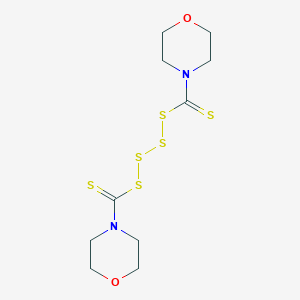
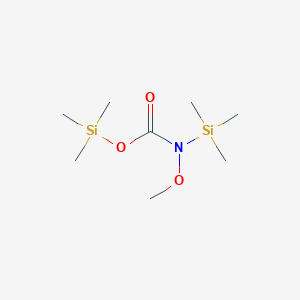
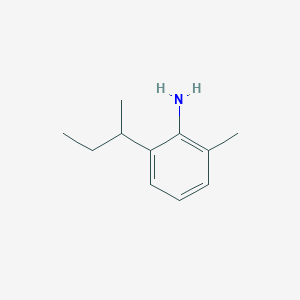
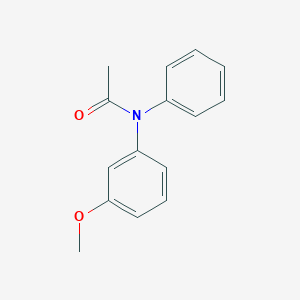
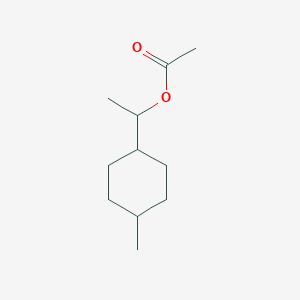
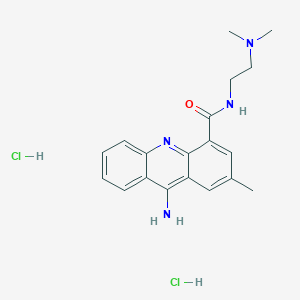
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
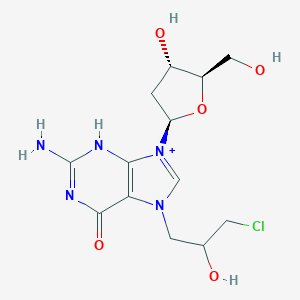
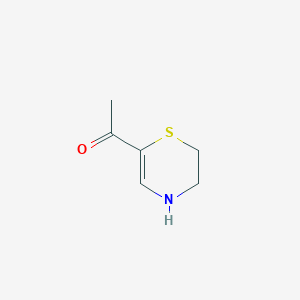
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
